molecular formula C13H26O3 B14360807 Acetic acid;undec-9-en-1-ol CAS No. 90176-49-1

Acetic acid;undec-9-en-1-ol

Cat. No.: B14360807
CAS No.: 90176-49-1
M. Wt: 230.34 g/mol
InChI Key: VWAHGRBZUJQOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;undec-9-en-1-ol, also known as 9-Undecen-1-ol,acetate, is an organic compound with the molecular formula C13H26O3. It is a colorless liquid with a characteristic odor. This compound is an ester formed from acetic acid and undec-9-en-1-ol, and it is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;undec-9-en-1-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. In this case, acetic acid reacts with undec-9-en-1-ol, typically in the presence of a mineral acid catalyst like sulfuric acid. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to increase yield and purity. The process may involve continuous distillation to remove water and drive the reaction towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;undec-9-en-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;undec-9-en-1-ol involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and undec-9-en-1-ol, which can then interact with cellular components. The alcohol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;undec-9-en-1-ol is unique due to its specific chain length and the presence of both an ester and an alcohol group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it useful in diverse applications .

Properties

90176-49-1

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

acetic acid;undec-9-en-1-ol

InChI

InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h2-3,12H,4-11H2,1H3;1H3,(H,3,4)

InChI Key

VWAHGRBZUJQOOZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCCCO.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.